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Compound of Interest

Compound Name: PEN (rat)

Cat. No.: B1460552 Get Quote

Technical Support Center: GPR83 Antibody in
Rat Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in addressing challenges related to GPR83 antibody specificity in

rat immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)
Q1: What is the expected expression pattern of GPR83 in the rat brain?

A1: GPR83 is expressed in several regions of the rat brain. Based on mRNA and protein

expression studies, you can expect to observe GPR83 immunoreactivity in the following areas:

Striatum: Expression is present, though some reports suggest it is lower than in mice. There

are conflicting reports on its specific localization to the core or shell regions of the nucleus

accumbens.[1]

Hippocampus: Expression has been reported to be distributed throughout all CA areas and

the dentate gyrus.[1]

Hypothalamus: Strong expression is observed in various nuclei, including those involved in

metabolic regulation.[1]
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Amygdala: Moderate to strong expression is present.[2]

Cerebellum: Notably, GPR83 is expressed in the rat cerebellum, which is a key difference

compared to mice.[1]

It is important to consult literature with in-situ hybridization or validated antibody staining in rats

to confirm the expected localization in your specific region of interest.

Q2: Which GPR83 antibody is recommended for IHC in rat brain?

A2: Several commercially available antibodies are advertised for use in rat IHC. However,

validation data is crucial for ensuring specificity. When selecting an antibody, consider the

following:

Validation Data: Look for antibodies with Western blot data showing a band of the correct

predicted molecular weight for GPR83 (~48 kDa) in rat brain lysates. Some manufacturers

provide images of IHC staining in rodent brain tissue.

Immunogen: Note the immunogen sequence. If you are using a blocking peptide for controls,

it must correspond to the immunogen sequence of the primary antibody.

Polyclonal vs. Monoclonal: Polyclonal antibodies may offer a stronger signal by recognizing

multiple epitopes, while monoclonal antibodies may provide higher specificity.

The table below summarizes some commercially available GPR83 antibodies with their

validation data in rats.
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Antibody
Name/ID

Host Type
Applications
Validated in
Rat

Immunogen
Sequence (if
available)

Anti-GPR83

Antibody

(A83539)

Goat Polyclonal
Western Blot,

ELISA

Internal region,

amino acids 59-

71 of human

GPR83

GPR83 Antibody

(NBP2-24515)
Rabbit Polyclonal

Western Blot,

IHC-P, IHC-Fr

Amino acids 200-

250 of human

GPR83

Anti-GPR83

(extracellular)

Antibody (AGR-

053)

Rabbit Polyclonal
Western Blot,

IHC
Not specified

GPR83 Antibody

(NLS4957)
Rabbit Polyclonal IHC

Synthetic 14

amino acid

peptide from 1st

extracellular

domain of human

GPR83

Q3: What are the critical controls to include to ensure GPR83 antibody specificity?

A3: To validate the specificity of your GPR83 antibody staining, it is essential to include the

following controls in your experiment:

No Primary Antibody Control: This involves omitting the primary antibody from the staining

protocol. Any signal observed is due to non-specific binding of the secondary antibody or

endogenous tissue fluorescence.

Isotype Control: For monoclonal primary antibodies, use a non-immune antibody of the same

isotype and at the same concentration as your primary antibody. This helps to identify

background staining caused by the immunoglobulin itself.
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Peptide Block Control: Pre-incubate your primary antibody with the immunizing peptide. This

should abolish the specific staining signal. This is a strong indicator of antibody specificity.

Positive and Negative Tissue Controls: Use a tissue known to express GPR83 (e.g., specific

brain regions identified from literature) as a positive control. As a negative control, use a

tissue or cell line known not to express GPR83. GPR83 knockout or knockdown tissue would

be the ideal negative control.

Troubleshooting Guide
Problem 1: No Staining or Weak Signal

Possible Cause Troubleshooting Suggestion

Improper Tissue Fixation

Ensure optimal fixation time with 4%

paraformaldehyde (PFA). Over-fixation can

mask the epitope.

Suboptimal Antigen Retrieval

The method for antigen retrieval (heat-induced

or enzymatic) and the buffer used (e.g., citrate,

EDTA) need to be optimized for the specific

antibody and tissue. For membrane proteins like

GPR83, heat-induced epitope retrieval (HIER) is

often a good starting point.

Incorrect Primary Antibody Concentration

The antibody may be too dilute. Perform a

titration experiment to determine the optimal

concentration. Start with the manufacturer's

recommended dilution and test a range of

concentrations.

Inactive Primary or Secondary Antibody

Ensure antibodies have been stored correctly

and are within their expiration date. Run a

positive control to confirm antibody activity.

Insufficient Permeabilization

For intracellular epitopes, ensure adequate

permeabilization with a detergent like Triton X-

100 or Tween-20 in your buffers.
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Problem 2: High Background or Non-Specific Staining

Possible Cause Troubleshooting Suggestion

Endogenous Peroxidase Activity

If using a horseradish peroxidase (HRP)

detection system, quench endogenous

peroxidase activity by incubating sections in 3%

hydrogen peroxide.

Non-Specific Antibody Binding

Blocking Step: This is a critical step. Block with

normal serum from the same species as the

secondary antibody (e.g., normal goat serum for

a goat anti-rabbit secondary). Using a protein-

based blocking solution like bovine serum

albumin (BSA) is also recommended.

Antibody Diluent: Dilute your primary and

secondary antibodies in a buffer containing a

blocking agent and a detergent (e.g., 0.1-0.3%

Triton X-100) to reduce hydrophobic

interactions.

Primary Antibody Concentration Too High

A high concentration can lead to non-specific

binding. Titrate the antibody to find the lowest

concentration that gives a specific signal with

low background.

Cross-reactivity of Secondary Antibody

Use a secondary antibody that has been pre-

adsorbed against the species of your tissue

sample (rat) to minimize cross-reactivity.

Drying of Sections

Never allow the tissue sections to dry out at any

stage of the staining procedure. Use a

humidified chamber for incubations.

Experimental Protocols
Detailed Immunohistochemistry Protocol for Rat Brain (Free-Floating Sections)
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This protocol is a general guideline and may require optimization for your specific GPR83

antibody.

Perfusion and Fixation:

Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered

saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

Post-fix the brain in 4% PFA overnight at 4°C.

Cryoprotect the brain by incubating in a series of sucrose solutions (e.g., 15% and then

30%) until it sinks.

Sectioning:

Freeze the brain and cut 30-40 µm sections on a cryostat or freezing microtome.

Collect sections in a cryoprotectant solution and store at -20°C until use.

Staining Procedure:

Wash free-floating sections three times in PBS for 10 minutes each.

Antigen Retrieval (optional but recommended): Perform heat-induced epitope retrieval

(HIER) by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30

minutes. Allow sections to cool to room temperature.

Wash sections three times in PBS for 10 minutes each.

Peroxidase Quenching (for HRP detection): Incubate sections in 3% hydrogen peroxide in

PBS for 15 minutes at room temperature.

Wash sections three times in PBS for 10 minutes each.

Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton

X-100 in PBS) for 1-2 hours at room temperature.
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Primary Antibody Incubation: Incubate sections with the GPR83 primary antibody diluted in

the blocking buffer overnight at 4°C with gentle agitation.

Wash sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody

(e.g., goat anti-rabbit biotin) diluted in the blocking buffer for 2 hours at room temperature.

Wash sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

Signal Amplification (for HRP detection): Incubate sections with an avidin-biotin-

peroxidase complex (ABC) reagent according to the manufacturer's instructions.

Wash sections three times in PBS for 10 minutes each.

Detection: Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

Monitor the color development under a microscope.

Stop the reaction by washing with PBS.

Mount sections onto slides, dehydrate, clear, and coverslip.
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Caption: GPR83 signaling is primarily mediated through the Gq/11 pathway.
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Immunohistochemistry Experimental Workflow

Start: Rat Brain Tissue

Perfusion & Post-Fixation
(4% PFA)

Cryosectioning
(30-40 µm)

Antigen Retrieval
(HIER)

Blocking
(Normal Serum, BSA)

Primary Antibody
(anti-GPR83)

Secondary Antibody

Detection
(e.g., DAB)

Microscopy & Imaging

End: Data Analysis

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1460552?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical workflow for immunohistochemical staining.
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Caption: A logical approach to troubleshooting common IHC issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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